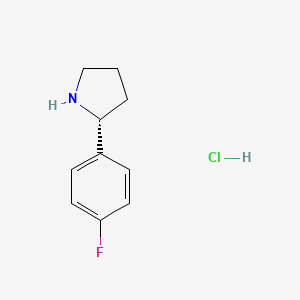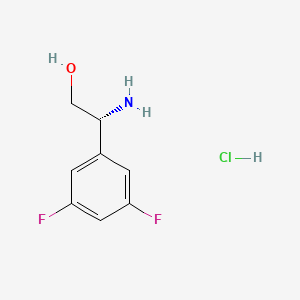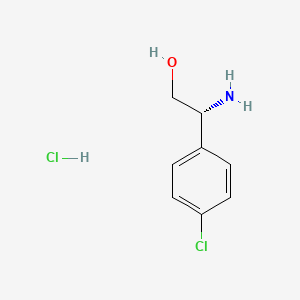
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol is a chiral organic compound featuring a pyridine ring substituted with chlorine and iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available 5-chloro-2-iodopyridine.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out under inert atmosphere conditions (e.g., nitrogen or argon) to prevent oxidation. Solvents like dichloromethane or ethanol are commonly used, and reactions are often catalyzed by palladium or other transition metals.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in (S)-2-((5-Chloro-4-iodopyridin-2-yl)amino)propan-1-ol can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo further reduction to modify the pyridine ring or the amino group.
Substitution: Halogen atoms (chlorine and iodine) on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Synthesis: Acts as a precursor for ligands in coordination chemistry.
Biology
Enzyme Inhibition: Potential inhibitor for enzymes due to its structural similarity to biological substrates.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.
Diagnostic Tools: Utilized in the synthesis of radiolabeled compounds for imaging studies.
Industry
Material Science: Employed in the development of new materials with specific electronic or optical properties.
Catalysis: Used in the synthesis of catalysts for various industrial processes.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. The chlorine and iodine atoms on the pyridine ring can form halogen bonds with amino acid residues in proteins, influencing enzyme activity or receptor binding. The hydroxyl group can participate in hydrogen bonding, further stabilizing these interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-2-((5-Bromo-4-iodopyridin-2-yl)amino)propan-1-ol: Similar structure but with a bromine atom instead of chlorine.
(S)-2-((5-Chloro-4-fluoropyridin-2-yl)amino)propan-1-ol: Fluorine replaces iodine.
Uniqueness
Halogen Bonding: The combination of chlorine and iodine provides unique halogen bonding properties not seen in compounds with only one type of halogen.
Chirality: The (S)-configuration may offer specific interactions with chiral biological targets, enhancing its selectivity and potency.
This compound’s unique combination of halogen atoms and chiral center makes it a valuable tool in various fields of scientific research and industrial applications.
Propriétés
IUPAC Name |
(2S)-2-[(5-chloro-4-iodopyridin-2-yl)amino]propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClIN2O/c1-5(4-13)12-8-2-7(10)6(9)3-11-8/h2-3,5,13H,4H2,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDNQGKJSNBQPS-YFKPBYRVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC1=NC=C(C(=C1)I)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClIN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














